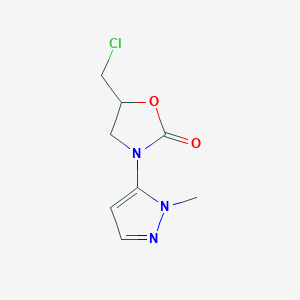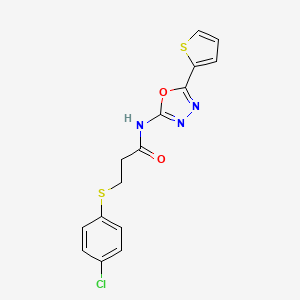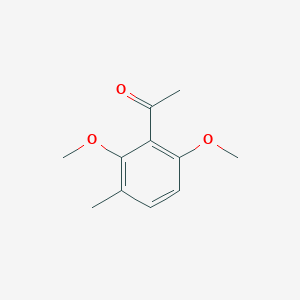![molecular formula C13H23NO3 B2888821 N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide CAS No. 1902912-77-9](/img/structure/B2888821.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polymer Alloy Improvements
Research by Takeichi, Guo, and Rimdusit (2005) explores polymer alloys of polyimide and polybenzoxazine, focusing on the effects of preparation methods on the properties of these materials. The study found that blending with poly(amide acid) significantly lowers the onset temperature for curing, enhancing the thermal and mechanical properties of the resulting films. This research could provide insights into designing materials with improved performance for various applications, including coatings and composites (Takeichi, Guo, & Rimdusit, 2005).
Nanocomposite Development
A study by Huang et al. (2003) on polyimide/POSS nanocomposites demonstrates how the incorporation of functional polyhedral oligomer silsesquioxanes (POSS) into polyimides enhances thermal and mechanical properties. The research highlights the potential of these nanocomposites in creating materials with superior performance for advanced engineering applications (Huang et al., 2003).
Toxicity and Environmental Impact
Van den Berg et al. (1998) discuss the consensus toxic equivalency factors (TEFs) for polychlorinated dibenzo-p-dioxins (PCDDs) and related compounds for human and wildlife risk assessment. This work is crucial for understanding the environmental and health impacts of dioxin-like compounds and developing strategies to mitigate their effects (van den Berg et al., 1998).
Dioxin Absorption Using Ionic Liquids
Kulkarni, Branco, Crespo, and Afonso (2008) propose a novel method for absorbing dioxins from gaseous streams using thermally stable ionic liquids. Their research presents a potentially efficient and simple solution for mitigating the environmental release of highly toxic dioxins, contributing to cleaner industrial processes (Kulkarni et al., 2008).
Antibacterial Agents Synthesis
Abbasi et al. (2016) explore the synthesis and antibacterial activity of N-substituted sulfonamides with a benzodioxane moiety. Their findings contribute to the development of new antibacterial agents, demonstrating the potential of incorporating benzodioxane structures for medical applications (Abbasi et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been shown to exhibit antibacterial potential .
Mode of Action
It’s worth noting that sulfonamides, which are structurally similar to this compound, are known to inhibit bacterial synthesis of folic acid, an essential nutrient . This inhibition occurs because sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase involved in folic acid synthesis .
Biochemical Pathways
Based on the mode of action of similar sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway in bacteria, leading to their inability to synthesize dna, rna, and proteins, which are essential for their growth and multiplication .
Pharmacokinetics
It’s worth noting that peroral sulfonamides are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
Based on the mode of action of similar sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth and multiplication by interfering with their ability to synthesize essential biomolecules .
Eigenschaften
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)12(15)14-9-4-5-10-11(8-9)17-7-6-16-10/h9-11H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNHIFQKLOHWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC2C(C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2888746.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)






![4-(2-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2888761.png)